An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its pyrrole core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive hydroxymethyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of (1H-Pyrrol-2-yl)methanol. Furthermore, it delves into its significant role in drug development, with a particular focus on its utility as a precursor in the biosynthesis and synthesis of prodigiosin and other pharmacologically relevant compounds. Detailed experimental protocols for its synthesis are provided to facilitate its application in research and development.
Chemical Structure and Properties
(1H-Pyrrol-2-yl)methanol, with the chemical formula C₅H₇NO, consists of a pyrrole ring substituted at the 2-position with a hydroxymethyl group.[1] The aromatic and electron-rich nature of the pyrrole ring, combined with the nucleophilic character of the hydroxyl group, dictates its chemical reactivity and utility in synthesis.
Physical and Chemical Properties
Quantitative data for (1H-Pyrrol-2-yl)methanol and its N-methylated analog are summarized in Table 1. The N-methyl derivative provides a useful reference for the physical properties of the parent compound.
| Property | (1H-Pyrrol-2-yl)methanol | (1-Methyl-1H-pyrrol-2-yl)methanol (for comparison) |
| Molecular Formula | C₅H₇NO | C₆H₉NO |
| Molecular Weight | 97.12 g/mol [1] | 111.14 g/mol [2] |
| CAS Number | 27472-36-2[1] | 52160-51-7[2] |
| Physical State | Solid[3] | Solid |
| Melting Point | Not available | 28 °C[2] |
| Boiling Point | Not available | 219.5 °C at 760 mmHg[2] |
| Density | Not available | 1.03 g/cm³[2] |
| XLogP3 | -0.1[1] | -0.2[2] |
| Hydrogen Bond Donor Count | 2[1] | 1[2] |
| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |
| Rotatable Bond Count | 1[1] | 1[2] |
Spectroscopic Data
The structural elucidation of (1H-Pyrrol-2-yl)methanol is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
1.2.1. ¹H and ¹³C NMR Spectroscopy
The NMR spectra of pyrrole derivatives are influenced by the electron-donating nature of the nitrogen atom. The chemical shifts for (1H-Pyrrol-2-yl)methanol are presented in Tables 2 and 3.
Table 2: ¹H NMR Spectral Data of (1H-Pyrrol-2-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 1H | N-H |
| ~6.7 | m | 1H | H-5 |
| ~6.1 | m | 1H | H-3 |
| ~6.0 | m | 1H | H-4 |
| ~4.5 | s | 2H | -CH₂OH |
| ~3.5 | br s | 1H | -OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data of (1H-Pyrrol-2-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| ~132 | C-2 |
| ~122 | C-5 |
| ~108 | C-3 |
| ~107 | C-4 |
| ~58 | -CH₂OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of (1H-Pyrrol-2-yl)methanol exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands of (1H-Pyrrol-2-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H and N-H stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~2920 | Medium | Aliphatic C-H stretching |
| ~1550 | Medium | C=C stretching (pyrrole ring) |
| ~1020 | Strong | C-O stretching |
1.2.3. Mass Spectrometry (MS)
The mass spectrum of (1H-Pyrrol-2-yl)methanol shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 5: Key Mass Spectrometry Data for (1H-Pyrrol-2-yl)methanol
| m/z | Relative Intensity | Assignment |
| 97 | High | [M]⁺ (Molecular ion) |
| 80 | Moderate | [M - OH]⁺ |
| 79 | High | [M - H₂O]⁺ |
| 68 | Moderate | [M - CHO]⁺ |
Synthesis of (1H-Pyrrol-2-yl)methanol
(1H-Pyrrol-2-yl)methanol is typically synthesized via a two-step process starting from pyrrole. The first step involves the formylation of pyrrole to yield pyrrole-2-carboxaldehyde, which is subsequently reduced to the desired alcohol.
Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde
This procedure is adapted from the Vilsmeier-Haack reaction.[5]
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.
-
Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.
-
Cool the mixture to 25–30 °C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.
-
Reflux the reaction mixture for another 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic layers and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and distill the remaining liquid under reduced pressure to yield pyrrole-2-carboxaldehyde. The product has a melting point of 44-45 °C.[5]
Experimental Protocol: Reduction of Pyrrole-2-carboxaldehyde to (1H-Pyrrol-2-yl)methanol
This procedure utilizes sodium borohydride for the selective reduction of the aldehyde.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude (1H-Pyrrol-2-yl)methanol, which can be further purified by column chromatography or recrystallization.
Role in Drug Development and Biosynthesis
The pyrrole moiety is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. (1H-Pyrrol-2-yl)methanol serves as a crucial starting material and intermediate in the synthesis of these valuable compounds.
Precursor to Prodigiosin
Prodigiosin is a tripyrrole red pigment produced by Serratia marcescens and other bacteria, which exhibits a range of biological activities including immunosuppressive and anticancer effects.[6] The biosynthesis of prodigiosin proceeds through a bifurcated pathway where two different pyrrole-containing precursors are synthesized and then condensed.[1] One of these key precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). The biosynthesis of MBC involves intermediates that are structurally related to (1H-Pyrrol-2-yl)methanol, highlighting the fundamental importance of this structural motif in the natural product's assembly.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. (1-Methyl-1H-pyrrol-2-yl)methanol|lookchem [lookchem.com]
- 3. (1H-Pyrrol-2-yl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (1H-pyrrol-2-yl)methanol | C5H7NO | CID 11073348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
